Zatosetron

Description

Properties

IUPAC Name |

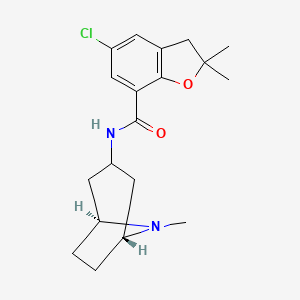

5-chloro-2,2-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-3H-1-benzofuran-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O2/c1-19(2)10-11-6-12(20)7-16(17(11)24-19)18(23)21-13-8-14-4-5-15(9-13)22(14)3/h6-7,13-15H,4-5,8-10H2,1-3H3,(H,21,23)/t13?,14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKBYQZELVEOLL-GOOCMWNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3CC4CCC(C3)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123482-23-5 (maleate) | |

| Record name | Zatosetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123482-22-4 | |

| Record name | Zatosetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123482224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZATOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901MC95XSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Zatosetron Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zatosetron maleate (formerly LY277359) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] Developed by Eli Lilly and Company, it was investigated primarily for its anxiolytic properties.[2] As a member of the "setron" class of drugs, this compound's mechanism of action is centered on the blockade of the ligand-gated ion channels that constitute the 5-HT3 receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound maleate, including its mechanism of action, pharmacodynamics, and pharmacokinetics, based on available preclinical and clinical data. Detailed experimental methodologies for key studies are provided, along with visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound is a highly selective antagonist at the 5-HT3 receptor.[2] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, in contrast to the others which are G-protein coupled receptors.[3] Activation of 5-HT3 receptors by serotonin leads to a rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, resulting in neuronal depolarization.[4] this compound competitively binds to these receptors, preventing serotonin-mediated activation and the subsequent downstream signaling cascade.

Signaling Pathway of 5-HT3 Receptor Antagonism

Activation of the 5-HT3 receptor initiates a rapid depolarization of the neuron. In certain pathways, the influx of Ca2+ can trigger further downstream signaling cascades. One such proposed pathway, particularly relevant in the context of emesis, involves Calcium/Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK). By blocking the initial ion influx, this compound prevents the activation of these downstream effectors. In the context of anxiety, 5-HT3 receptors located on GABAergic interneurons in brain regions like the amygdala and prefrontal cortex are thought to play a crucial role. Antagonism of these receptors can modulate the activity of these inhibitory interneurons, thereby influencing the overall excitability of neural circuits implicated in anxiety.

Pharmacodynamics

This compound has demonstrated potent and long-lasting antagonism of 5-HT3 receptors in vivo. Its pharmacodynamic effects have been characterized in several preclinical models, most notably through the inhibition of serotonin-induced bradycardia and the modulation of dopamine neuron activity.

Quantitative Pharmacodynamic Data

| Parameter | Species | Model | Value | Reference |

| ED50 | Rat | Antagonism of 5-HT-induced bradycardia (i.v.) | 0.86 µg/kg | |

| - | Rat | Long-lasting antagonism of 5-HT-induced bradycardia (oral) | 30 µg/kg (for > 6h) |

Note: Specific Ki values for this compound at the 5-HT3 receptor and other receptors are not publicly available in the reviewed literature, which consistently describes the compound as "potent" and "selective" without providing specific binding affinity data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in humans, revealing a long half-life and extensive metabolism.

Human Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 3 - 8 hours | |

| Half-life (t1/2) | 25 - 37 hours | |

| Protein Binding | ~75% | |

| Metabolism | ||

| Major Metabolites | This compound N-oxide, N-desmethyl-zatosetron, 3-hydroxy-zatosetron | |

| Parent Compound in Serum | ~85% of radioactivity | |

| Excretion | ||

| Urine | ~80% of radioactivity | |

| Feces | ~20% of radioactivity | |

| Unchanged this compound in Urine | ~45% of radioactivity | |

| Unchanged this compound in Feces | ~30% of radioactivity |

Experimental Protocols

Antagonism of Serotonin-Induced Bradycardia in Rats

This in vivo assay is a classic method for evaluating the potency of 5-HT3 receptor antagonists. The protocol is based on the principle that intravenous injection of serotonin in anesthetized rats induces a transient bradycardia (the von Bezold-Jarisch reflex), which is mediated by 5-HT3 receptors.

Methodology:

-

Animal Preparation: Male rats are anesthetized (e.g., with urethane). The jugular vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure and heart rate monitoring.

-

Baseline Measurement: A stable baseline heart rate is established.

-

Serotonin Administration: A dose of serotonin (5-HT) sufficient to produce a submaximal bradycardic response is administered intravenously.

-

This compound Administration: this compound maleate is administered intravenously at varying doses.

-

Post-Zatosetron Serotonin Challenge: After a predetermined time, the same dose of serotonin is administered again, and the degree of inhibition of the bradycardic response is measured.

-

Data Analysis: The dose of this compound that produces a 50% inhibition of the serotonin-induced bradycardia (ED50) is calculated.

Pilot Clinical Trial for Generalized Anxiety Disorder (GAD)

A double-blind, parallel, placebo-controlled pilot study was conducted to evaluate the efficacy and safety of this compound maleate in patients with anxiety symptoms.

Methodology:

-

Patient Population: 43 patients aged 18 to 65 with a Hamilton Rating Scale for Anxiety (HAM-A) score >17. 88% of patients met the criteria for Generalized Anxiety Disorder.

-

Study Design: A double-blind, parallel, placebo-controlled design.

-

Treatment Arms:

-

Placebo

-

This compound 0.2 mg/day

-

This compound 1 mg/day

-

This compound 5 mg/day

-

-

Treatment Duration: 4 weeks of treatment followed by a 2-week placebo phase.

-

Primary Efficacy Measure: Change in HAM-A score from baseline to endpoint.

-

Secondary Efficacy Measures: HAM-A Psychic and Somatic subscales, Symptom Checklist-90, Montgomery-Asberg Depression Rating Scale, and Clinical Global Impressions Scale.

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiographic findings, and laboratory analytes.

Clinical Efficacy and Safety

In a pilot study for anxiety, this compound at doses of 0.2 to 5 mg/day was found to be safe. While statistical significance was not achieved, there was a numeric trend favoring this compound over placebo in reducing anxiety symptoms as measured by the HAM-A scale. The highest response rates (45%) were observed in the 0.2 mg and 1 mg this compound groups, compared to a 30% response rate for placebo. No deaths or serious adverse events were reported in this study.

Conclusion

This compound maleate is a potent and selective 5-HT3 receptor antagonist with a long pharmacokinetic half-life in humans. Preclinical studies demonstrated clear pharmacodynamic effects consistent with its mechanism of action. While a pilot clinical trial in patients with anxiety did not achieve statistical significance on its primary endpoint, it suggested a potential therapeutic trend and a favorable safety profile. The lack of publicly available, detailed binding affinity data (Ki values) limits a complete quantitative assessment of its selectivity profile. Further, more extensive clinical trials would be necessary to definitively establish its efficacy in anxiety disorders.

References

- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]

- 4. Role of 5-hydroxytryptamine type 3 receptors in the regulation of anxiety reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Zatosetron (LY277359): A Technical Guide

Introduction: Zatosetron (LY277359) is a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, as well as being implicated in anxiety and other central nervous system disorders.[1] Developed by researchers at Eli Lilly and Company, this compound emerged from structure-activity relationship (SAR) studies of aroyltropanamides.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Structure-Activity Relationship (SAR)

The development of this compound was a result of systematic modifications to a series of aroyltropanamide compounds.[1] Initial investigations revealed that simple benzoyl derivatives of tropine and 3α-aminotropane exhibited weak antagonist activity at the 5-HT3 receptor.[1] A significant breakthrough was achieved when a benzofuran-7-carboxamide moiety was incorporated as the aroyl group, leading to a substantial increase in 5-HT3 receptor affinity.[1]

Extensive SAR studies identified several key structural features crucial for the high affinity and antagonist potency of this compound:

-

7-Carbamyl Regiochemistry: The attachment of the carboxamide at the 7-position of the dihydrobenzofuran ring was found to be optimal.

-

Dimethyl Substitution: The presence of two methyl groups at the 2-position of the dihydrobenzofuran ring enhanced antagonist activity.

-

Chloro Substituent: A chloro group at the 5-position of the dihydrobenzofuran ring was a critical element for high potency.

-

Endo Stereochemistry: The endo configuration of the substituent on the tropane ring was essential for optimal receptor interaction.

These SAR studies culminated in the identification of endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide, known as this compound.

Synthesis of this compound (LY277359)

The synthesis of this compound involves a multi-step process, beginning with the formation of the dihydrobenzofuran core, followed by coupling with the tropane moiety. While detailed, step-by-step experimental protocols with specific reagent quantities and reaction conditions are not exhaustively detailed in the primary literature, the following sections outline the key transformations based on the published synthetic route.

Experimental Protocols Overview

Step 1: Synthesis of 5-chloro-2,3-dihydro-2,2-dimethyl-7-benzofurancarboxylic acid

The synthesis of the key dihydrobenzofuran intermediate can be achieved through several reported methods. One common approach involves the following transformations:

-

Alkylation of a substituted phenol: A suitably substituted phenol, such as 4-chlorophenol, is alkylated with a reagent like 3-chloro-2-methylpropene.

-

Claisen Rearrangement: The resulting allyl ether undergoes a Claisen rearrangement to introduce the allyl group onto the aromatic ring.

-

Cyclization: The ortho-allyl phenol is then cyclized to form the dihydrobenzofuran ring. This can be achieved under acidic conditions.

-

Carboxylation: A carboxyl group is introduced at the 7-position of the dihydrobenzofuran ring.

Step 2: Synthesis of endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane

The tropane amine intermediate is a well-established chemical entity and can be synthesized from tropinone or other commercially available starting materials. The synthesis typically involves the formation of an oxime from the ketone, followed by reduction to the amine, ensuring the desired endo stereochemistry.

Step 3: Amide Coupling to form this compound

The final step in the synthesis of this compound is the coupling of the dihydrobenzofuran carboxylic acid with the tropane amine:

-

Activation of the Carboxylic Acid: The carboxylic acid is activated to facilitate amide bond formation. This is commonly achieved by converting it to an acid chloride using a reagent such as thionyl chloride (SOCl2) or oxalyl chloride.

-

Amide Bond Formation: The activated carboxylic acid is then reacted with endo-3-amino-8-methyl-8-azabicyclo[3.2.1]octane in the presence of a base to yield this compound.

-

Salt Formation: The free base of this compound is often converted to a more stable and soluble salt, such as the maleate salt, for pharmaceutical use.

Synthesis Workflow Diagram

Synthesis workflow for this compound (LY277359).

Pharmacological Profile

This compound is characterized by its high potency and selectivity as a 5-HT3 receptor antagonist. Its pharmacological effects have been evaluated in various in vitro and in vivo models.

Quantitative Pharmacological Data

| Parameter | Species | Value | Reference |

| Efficacy | |||

| ED50 (i.v.) | Rat | 0.86 µg/kg | |

| Pharmacokinetics (Human) | |||

| Tmax (oral) | Human | 3 - 8 hours | |

| Half-life (t1/2) | Human | 25 - 37 hours | |

| Protein Binding | Human | ~75% | |

| Pharmacokinetics (Rat) | |||

| Tmax (oral) | Rat | Not specified | |

| Half-life (t1/2) | Rat | Not specified |

Mechanism of Action: 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and K+, with some permeability to Ca2+), resulting in neuronal depolarization. This depolarization can trigger the release of various neurotransmitters.

This compound acts as a competitive antagonist at the 5-HT3 receptor, binding to the receptor without activating it and thereby preventing serotonin from binding and opening the ion channel. This blockade of 5-HT3 receptor-mediated signaling is the basis for its antiemetic and anxiolytic effects.

5-HT3 Receptor Signaling Pathway

Simplified 5-HT3 receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound (LY277359) is a testament to the power of systematic medicinal chemistry and structure-activity relationship studies in the development of potent and selective therapeutic agents. Its discovery provided a valuable tool for studying the role of the 5-HT3 receptor in various physiological and pathological processes. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological profile, offering a comprehensive resource for professionals in the field of drug discovery and development. Further research into the detailed binding interactions of this compound with the 5-HT3 receptor could provide valuable insights for the design of next-generation modulators of this important ion channel.

References

Zatosetron Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatosetron is a potent and selective antagonist of the serotonin 3 (5-HT3) receptor, a ligand-gated ion channel involved in a variety of physiological and pathophysiological processes, including nausea and vomiting, anxiety, and gastrointestinal motility.[1] Its development has been a key area of research in the quest for effective antiemetic and anxiolytic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular features crucial for its high affinity and selectivity. The guide also outlines the experimental protocols used to determine these relationships and illustrates the key signaling pathways involved.

Core Structure-Activity Relationships of this compound

The foundational research into this compound's SAR has identified several key structural motifs that are essential for its potent 5-HT3 receptor antagonism. The core structure of this compound is endo-5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide.[1] Studies involving the synthesis and evaluation of numerous analogs have elucidated the critical contributions of different parts of the molecule.

Simple benzoyl derivatives of the tropane moiety exhibit weak 5-HT3 antagonist activity. The incorporation of a benzofuran-7-carboxamide as the aroyl moiety was a pivotal discovery, leading to a substantial enhancement in 5-HT3 receptor affinity.[1]

The key determinants of this compound's high affinity and selectivity for the 5-HT3 receptor are:

-

7-Carbamyl Regiochemistry: The attachment of the carboxamide linker at the 7-position of the benzofuran ring is critical for optimal receptor interaction.

-

Dimethyl Substitution: The presence of two methyl groups at the 2-position of the dihydrobenzofuran ring is a crucial element for high potency.

-

Chloro Substituent: A chloro group at the 5-position of the benzofuran ring significantly contributes to the antagonist activity.

-

Endo Stereochemistry: The endo configuration of the substituent on the tropane ring is essential for high-affinity binding.

Data Presentation: Structure-Activity Relationship of this compound Analogs

| Modification | Position | Change | Effect on 5-HT3 Receptor Affinity | Reference |

| Aroyl Moiety | - | Benzoyl | Weak affinity | [1] |

| Aroyl Moiety | - | Benzofuran-7-carboxamide | Substantial increase in affinity | [1] |

| Benzofuran Ring | 5 | Removal of Chloro group | Reduced affinity | |

| Dihydrobenzofuran Ring | 2 | Removal of Dimethyl groups | Reduced affinity | |

| Carboxamide Linker | Benzofuran Ring | Isomeric position other than 7 | Reduced affinity | |

| Tropane Ring Substituent | 3 | Exo stereochemistry | Reduced affinity |

Dopamine D2 Receptor Activity

While the primary pharmacological target of this compound is the 5-HT3 receptor, its effects on other neurotransmitter systems have been investigated. Some studies have suggested that certain 5-HT3 antagonists possess some affinity for dopamine D2 receptors. However, for this compound, the affinity for the D2 receptor is reported to be low, indicating a high degree of selectivity for the 5-HT3 receptor. A comprehensive structure-activity relationship for this compound and its analogs at the dopamine D2 receptor has not been extensively reported in the literature, suggesting that this is not a primary mechanism of its action.

Metabolism of this compound

The metabolic fate of this compound has been studied in humans and preclinical species. The major metabolic pathways involve oxidation of the tropane and benzofuran rings. The primary metabolites identified are:

-

This compound-N-oxide: 8-alpha-methyl,8-beta-oxo this compound

-

N-desmethyl-zatosetron

-

3-hydroxy-zatosetron

In humans, the major metabolite is this compound-N-oxide, whereas in rats, 3-hydroxy-zatosetron is the primary metabolite. The pharmacological activity of these metabolites has not been extensively detailed in the available literature, but it is generally understood that they are less active than the parent compound.

Experimental Protocols

The determination of the structure-activity relationship of this compound relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments.

5-HT3 Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of this compound and its analogs to the 5-HT3 receptor.

Objective: To quantify the affinity (Ki) of test compounds for the 5-HT3 receptor.

Methodology:

-

Membrane Preparation:

-

Cerebral cortex tissue from rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in a fresh buffer to a specific protein concentration.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard 5-HT3 antagonist.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Antagonism of 5-HT-Induced Bradycardia (Bezold-Jarisch Reflex)

This in vivo assay assesses the functional antagonist activity of this compound and its analogs.

Objective: To determine the in vivo potency (ED50) of test compounds in blocking the bradycardic effect of serotonin.

Methodology:

-

Animal Preparation:

-

Rats are anesthetized (e.g., with urethane).

-

Catheters are inserted into a jugular vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.

-

The animal is allowed to stabilize.

-

-

Induction of Bradycardia:

-

A baseline heart rate is recorded.

-

A bolus injection of serotonin (5-HT) is administered intravenously to induce a transient bradycardia (the Bezold-Jarisch reflex).

-

-

Antagonist Administration and Challenge:

-

The test compound (this compound or an analog) is administered intravenously at various doses.

-

After a set period, the 5-HT challenge is repeated.

-

The degree of inhibition of the 5-HT-induced bradycardia is measured.

-

-

Data Analysis:

-

A dose-response curve is constructed by plotting the percentage of inhibition of the bradycardic response against the dose of the test compound.

-

The dose of the compound that produces 50% of the maximal inhibition (ED50) is calculated.

-

Signaling Pathways

This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of serotonin to the 5-HT3 receptor.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane. This depolarization can trigger the firing of action potentials and the release of other neurotransmitters. This compound, as a competitive antagonist, binds to the same site as serotonin but does not activate the channel, thereby preventing depolarization.

Conclusion

The structure-activity relationship of this compound is well-defined, with specific structural features on both the benzofuran and tropane moieties being critical for its high-affinity and selective antagonism of the 5-HT3 receptor. The development of this compound exemplifies a successful rational drug design approach, where systematic modifications of a lead compound led to the identification of a potent and selective drug candidate. The experimental protocols outlined in this guide provide the foundation for the continued exploration of novel 5-HT3 receptor antagonists and a deeper understanding of their therapeutic potential. Further research into the pharmacological profiles of this compound's metabolites could provide additional insights into its overall in vivo effects.

References

Zatosetron: A Comprehensive Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zatosetron, also known as LY-277,359, is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] This document provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. It details its mechanism of action as a 5-HT3 receptor antagonist, its pharmacokinetic profile, and summarizes key experimental findings. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the fields of gastroenterology and neuroscience.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the benzofurancarboxamide class of molecules.[2] Its chemical structure is characterized by a substituted benzofuran ring system linked to a tropane moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-chloro-2,3-dihydro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-7-benzofurancarboxamide | PubChem |

| Synonyms | LY-277,359, Zatosetronum | PubChem |

| CAS Number | 123482-22-4 | PubChem |

| Molecular Formula | C₁₉H₂₅ClN₂O₂ | Wikipedia |

| Molecular Weight | 348.87 g/mol | Wikipedia |

| SMILES | CC1(Cc2cc(cc(c2O1)C(=O)N[C@H]3C[C@H]4CC--INVALID-LINK--N4C)Cl)C | Wikipedia |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Prepared as an aqueous solution (as this compound maleate) | MedChemExpress |

Pharmacology

This compound is a highly selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel.[1][3] Blockade of this receptor is the primary mechanism underlying its pharmacological effects.

Mechanism of Action

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. When activated by serotonin (5-hydroxytryptamine), the receptor channel opens, allowing for the rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution from Ca²⁺), leading to neuronal depolarization. This compound competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby inhibiting the downstream signaling cascade.

Below is a diagram illustrating the signaling pathway of the 5-HT3 receptor and the point of intervention by this compound.

Pharmacodynamics

This compound has demonstrated high potency and selectivity for the 5-HT3 receptor in preclinical studies.

Table 2: Pharmacodynamic Properties of this compound

| Parameter | Species | Model | Value | Source |

| 5-HT3 Receptor Antagonist Potency (KB) | Guinea Pig | Ileum Contraction | 1.6 nM | Cohen et al., 1990 |

| In Vivo 5-HT Antagonism (ED₅₀) | Rat | 5-HT-induced Bradycardia | 0.86 µg/kg (i.v.) | Robertson et al., 1992 |

Pharmacokinetics

The disposition of this compound has been studied in humans, revealing a long half-life and extensive metabolism.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose of 46.2 mg)

| Parameter | Value | Source |

| Time to Peak Serum Levels (Tmax) | 3 - 8 hours | Franz et al., 1993 |

| Elimination Half-life (t₁/₂) | 25 - 37 hours | Franz et al., 1993 |

| Protein Binding | ~75% (in human plasma) | Franz et al., 1993 |

| Metabolism | Major route: N-oxidation. Metabolites include this compound N-oxide, N-desmethyl-zatosetron, and 3-hydroxy-zatosetron. | Franz et al., 1993 |

| Excretion | ~80% in urine, ~20% in feces | Franz et al., 1993 |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols used in key studies of this compound, as inferred from available abstracts. Access to the full-text articles is recommended for a complete understanding of the experimental setup.

In Vitro 5-HT3 Receptor Antagonist Activity (Cohen et al., 1990)

This experiment aimed to determine the potency of this compound (as LY277359 maleate) in antagonizing 5-HT3 receptor-mediated contractions in the guinea pig ileum.

A more detailed methodology would be available in the full publication by Cohen et al. (1990).

In Vivo 5-HT Antagonism (Robertson et al., 1992)

This study evaluated the in vivo efficacy of this compound in blocking the physiological effects of serotonin in anesthetized rats.

For specific details on dosages, timing, and anesthetic agents, the full publication by Robertson et al. (1992) should be consulted.

Clinical Applications and Therapeutic Potential

This compound has been investigated for its potential therapeutic applications, primarily as an antiemetic and an anxiolytic.

-

Antiemetic: Like other 5-HT3 receptor antagonists, this compound has shown efficacy in preclinical models of chemotherapy-induced emesis.

-

Anxiolytic: this compound has also been evaluated for the treatment of anxiety disorders.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT3 receptor antagonist with a long pharmacokinetic half-life. Its established mechanism of action and preclinical efficacy have positioned it as a significant tool for research into the role of the 5-HT3 receptor in various physiological and pathological processes. Further investigation, particularly in clinical settings, will continue to define its therapeutic potential. This technical guide provides a foundational understanding of this compound's chemical and pharmacological profile to support ongoing and future research endeavors.

References

- 1. LY277359 maleate: a potent and selective 5-HT3 receptor antagonist without gastroprokinetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Zatosetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatosetron (formerly LY277359) is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1] Developed for its potential therapeutic applications in conditions mediated by 5-HT3 receptor signaling, its preclinical pharmacology has been characterized by a high affinity for its target receptor and efficacy in various in vivo models. This technical guide provides a comprehensive overview of the core preclinical pharmacology of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing relevant biological pathways and experimental workflows.

Core Pharmacological Attributes

This compound's primary mechanism of action is the competitive blockade of the 5-HT3 receptor, a ligand-gated ion channel. This antagonism prevents the binding of serotonin and subsequent depolarization of neurons, thereby inhibiting the initiation of various physiological responses, including emesis and anxiety-related behaviors. The preclinical development of this compound has focused on characterizing its potency, selectivity, and efficacy in relevant animal models.

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound

| Preclinical Model | Species | Endpoint | Route of Administration | This compound ED₅₀ | Reference |

| 5-HT-Induced Bradycardia (Bezold-Jarisch Reflex) | Rat | Inhibition of bradycardia | Intravenous (i.v.) | 0.86 µg/kg | [2] |

| Reduction of Spontaneously Active A10 Dopamine Neurons | Rat | Inhibition of neuronal activity | Intravenous (i.v.) | 0.12 mg/kg | [3] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments cited are provided below to facilitate replication and further investigation.

Antagonism of 5-HT-Induced Bradycardia (Bezold-Jarisch Reflex) in the Anesthetized Rat

This in vivo assay is a classic model to assess the potency of 5-HT3 receptor antagonists. The reflex bradycardia is mediated by the stimulation of 5-HT3 receptors on vagal afferent nerves in the heart.

-

Animal Model: Male rats.

-

Surgical Preparation: The jugular vein is cannulated for intravenous administration of compounds. The carotid artery is cannulated for the measurement of blood pressure and heart rate.

-

Induction of Bradycardia: A bolus injection of serotonin (5-HT) is administered intravenously to induce a transient drop in heart rate (bradycardia).

-

Experimental Procedure:

-

A baseline heart rate is established.

-

This compound or vehicle is administered intravenously.

-

After a predetermined pretreatment time, a challenge dose of 5-HT is administered.

-

The percentage inhibition of the 5-HT-induced bradycardia by this compound is calculated.

-

-

Data Analysis: The ED₅₀, the dose of this compound that produces a 50% inhibition of the 5-HT-induced bradycardia, is determined from the dose-response curve.

In Vivo Electrophysiology: Single-Unit Recordings of A10 Dopamine Neurons

This protocol is used to assess the effect of this compound on the activity of dopamine neurons in the ventral tegmental area (VTA), a key component of the mesolimbic dopamine system.

-

Animal Model: Male rats.

-

Anesthesia: Chloral hydrate.

-

Surgical Preparation: A burr hole is drilled in the skull over the VTA. A recording microelectrode is lowered into the VTA to identify and record the extracellular single-unit activity of A10 dopamine neurons.

-

Experimental Procedure:

-

Spontaneously active A10 dopamine neurons are identified based on their characteristic electrophysiological properties.

-

A stable baseline firing rate is recorded.

-

This compound or vehicle is administered intravenously.

-

The change in the number of spontaneously active A10 dopamine neurons is quantified over time.

-

-

Data Analysis: The ED₅₀, the dose of this compound that causes a 50% reduction in the number of spontaneously active A10 dopamine cells, is calculated.

Mandatory Visualizations

Signaling Pathway of 5-HT3 Receptor Antagonism

The following diagram illustrates the general signaling pathway of the 5-HT3 receptor and the mechanism of action of this compound.

Experimental Workflow: Bezold-Jarisch Reflex Model

The following diagram outlines the experimental workflow for evaluating this compound's efficacy in the Bezold-Jarisch reflex model.

Conclusion

The preclinical pharmacological profile of this compound demonstrates its potent and selective antagonism of the 5-HT3 receptor. The in vivo data, particularly from the Bezold-Jarisch reflex model, confirms its ability to effectively block 5-HT3 receptor-mediated physiological responses. While further studies are needed to fully elucidate its therapeutic potential in anxiety and emesis through dedicated preclinical models, the foundational pharmacological data presented in this guide provide a strong basis for its continued investigation and development. The detailed experimental protocols and visual representations of its mechanism and evaluation serve as valuable resources for researchers in the field.

References

- 1. Disposition of this compound, a serotonin (5-HT3) receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evidence that 5-HT3 receptors in the nucleus tractus solitarius and other brainstem areas modulate the vagal bradycardia evoked by activation of the von Bezold-Jarisch reflex in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of 5-HT3 receptors in the NTS inhibits the cardiac Bezold-Jarisch reflex response - PubMed [pubmed.ncbi.nlm.nih.gov]

Zatosetron's Binding Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor.[1][2] This technical guide provides an in-depth overview of this compound's binding affinity for various serotonin receptors, detailing the experimental methodologies used for its characterization and the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

This compound Binding Affinity Profile

While this compound is widely recognized for its high affinity and selectivity for the 5-HT3 receptor, a comprehensive, publicly available dataset of its binding affinities (Ki values) across all serotonin receptor subtypes is not readily found in the searched literature.[1][2] The primary focus of existing research has been on its potent antagonism at the 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, which distinguishes it from other serotonin receptors that are G protein-coupled.[3]

To facilitate a comparative understanding, the following table summarizes the known binding affinity of this compound for the 5-HT3 receptor. Further research is required to fully elucidate and quantify its affinity for other 5-HT receptor subtypes to definitively establish a complete selectivity profile.

| Receptor Subtype | Ligand Used | Assay Type | Tissue/Cell Line | Binding Affinity (Ki) | Reference |

| 5-HT3 | [3H]GR65630 | Radioligand Binding | HEK-293 cells | High Affinity (Specific value not cited) |

Note: While the high affinity of this compound for the 5-HT3 receptor is consistently reported, specific Ki values from head-to-head comparative studies across multiple serotonin receptors were not available in the provided search results. The potency of this compound has been demonstrated in functional assays, such as the blockade of serotonin-induced bradycardia in rats.

Experimental Protocols

The characterization of this compound's binding affinity relies on established pharmacological techniques, primarily radioligand binding assays and functional assays to determine its antagonist properties.

Radioligand Competition Binding Assay

This is a standard method to determine the affinity of an unlabeled compound (like this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype.

General Protocol:

-

Membrane Preparation:

-

Cells or tissues expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Assay:

-

A fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]GR65630 for the 5-HT3 receptor) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Signaling Pathways

5-HT3 Receptor Signaling

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel. Its activation leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This is a distinct mechanism from the G protein-coupled signaling of other 5-HT receptor subtypes.

The downstream signaling cascade initiated by 5-HT3 receptor activation and subsequent calcium influx can involve various intracellular pathways. One proposed pathway suggests that the increase in intracellular Ca2+ can lead to the activation of Calmodulin (CaM) and subsequently Calcium/calmodulin-dependent protein kinase II (CaMKII). This can then trigger further downstream signaling, such as the activation of the ERK1/2 pathway. This compound, as a 5-HT3 receptor antagonist, blocks the initial step in this cascade by preventing the serotonin-induced channel opening.

5-HT3 Receptor Signaling Pathway

Conclusion

This compound is a well-established high-affinity antagonist of the 5-HT3 receptor. Its selectivity for this receptor subtype is a key feature of its pharmacological profile, although a comprehensive quantitative comparison of its binding to all serotonin receptor subtypes is not extensively documented in the available literature. The primary mechanism of action of this compound is the blockade of the 5-HT3 ligand-gated ion channel, thereby inhibiting the rapid, excitatory neurotransmission mediated by serotonin at these sites. The experimental protocols described herein, particularly radioligand binding assays, are fundamental to the characterization of this compound's receptor binding profile. Further research to delineate its interaction with other serotonin receptors would provide a more complete understanding of its selectivity and potential off-target effects.

References

- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The serotonin 5-HT3 receptor: a novel neurodevelopmental target [frontiersin.org]

Early Animal Studies on Zatosetron Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early animal studies that investigated the efficacy of Zatosetron (formerly LY277359), a potent and selective 5-HT3 receptor antagonist. The document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Efficacy Data: A Quantitative Summary

Early preclinical investigations of this compound focused on its high affinity for the 5-HT3 receptor and its functional antagonism in various animal models. The following tables summarize the key quantitative findings from these foundational studies.

| Parameter | Species | Value | Assay |

| 5-HT3 Receptor Binding Affinity (Ki) | - | 0.20 nM | Radioligand Binding Assay |

| Antagonism of 5-HT-induced Bradycardia (ED50) | Rat | 0.86 µg/kg (i.v.) | Bezold-Jarisch Reflex Inhibition |

Table 1: Receptor Binding and In Vivo Potency of this compound

| Animal Model | Species | This compound Dosage | Key Efficacy Findings |

| Cisplatin-Induced Emesis | Ferret | 0.1 - 1.0 mg/kg (i.v.) | Dose-dependent reduction in the number of retches and vomits. |

| Elevated Plus Maze | Rat | Not Specified | Expected to increase time spent in and entries into the open arms, indicative of anxiolytic-like effects. |

| Dopamine Neuron Activity | Rat | 0.1, 0.3 mg/kg (i.p.) | Decreased the number of spontaneously active A10 dopamine neurons, suggesting potential atypical antipsychotic action. |

Table 2: Summary of this compound Efficacy in Key Animal Models

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the protocols for the key experiments cited in the efficacy summary.

5-HT3 Receptor Binding Affinity Assay

-

Objective: To determine the binding affinity of this compound for the 5-HT3 receptor.

-

Preparation: Membranes from cells expressing recombinant human 5-HT3 receptors are prepared.

-

Procedure:

-

A radiolabeled ligand with known high affinity for the 5-HT3 receptor (e.g., [3H]granisetron) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the 5-HT3 receptors.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

Cisplatin-Induced Emesis in the Ferret

-

Objective: To evaluate the anti-emetic efficacy of this compound against chemotherapy-induced vomiting.

-

Animals: Male ferrets are used due to their robust emetic response, which is similar to that in humans.

-

Procedure:

-

Ferrets are fasted overnight with water available ad libitum.

-

This compound or vehicle is administered intravenously (i.v.) at specified doses (e.g., 0.1, 0.5, 1.0 mg/kg) 30 minutes prior to the emetic challenge.

-

Cisplatin (typically 5-10 mg/kg, i.p. or i.v.), a highly emetogenic chemotherapeutic agent, is administered to induce emesis.[1][2][3][4]

-

The animals are observed for a defined period (e.g., 4 hours), and the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.

-

-

Data Analysis: The anti-emetic effect is quantified by comparing the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group. A dose-response curve can be generated to determine the dose required for a 50% reduction in emesis (ED50).

Elevated Plus Maze (EPM) for Anxiolytic Activity

-

Objective: To assess the potential anxiolytic-like effects of this compound in rodents.

-

Apparatus: The elevated plus maze consists of four arms (two open and two enclosed by high walls) arranged in a plus shape and elevated from the floor.

-

Procedure:

-

Rats are administered this compound or vehicle at various doses prior to testing.

-

Each rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

-

Behavior is recorded by an overhead video camera and analyzed for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each type of arm.

-

-

Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect, as it suggests a reduction in the natural aversion of rodents to open, elevated spaces.

In Vivo Measurement of Dopamine Neuron Activity

-

Objective: To investigate the effect of this compound on the activity of midbrain dopamine neurons.

-

Technique: In vivo extracellular single-unit electrophysiology in anesthetized rats.

-

Procedure:

-

Rats are anesthetized, and a recording microelectrode is lowered into the ventral tegmental area (VTA or A10) or the substantia nigra pars compacta (A9), regions containing the cell bodies of dopamine neurons.

-

The spontaneous firing rate of individual dopamine neurons is recorded.

-

This compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0, 10 mg/kg).

-

Changes in the firing rate and the number of spontaneously active dopamine cells are recorded and analyzed.

-

-

Data Analysis: A decrease in the number of active dopamine neurons in the A10 region following this compound administration suggests a modulatory effect on the mesolimbic dopamine system.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the key signaling pathway associated with 5-HT3 receptor antagonism and the general experimental workflows for the preclinical studies.

References

- 1. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Zatosetron: A Comprehensive Technical Guide on Human Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of Zatosetron, a selective serotonin 5-HT3 receptor antagonist, in humans. The information presented herein is compiled from key scientific literature to support further research and development efforts.

Introduction

This compound is a potent antagonist of the serotonin 5-HT3 receptor.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in humans is critical for its therapeutic development and for anticipating potential drug-drug interactions. This document summarizes the key pharmacokinetic parameters, metabolic pathways, and experimental methodologies from a pivotal human study.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in healthy human subjects following oral administration.

Absorption and Distribution

Following a single oral dose of 46.2 mg of radiolabeled this compound in healthy male subjects, serum levels of radioactivity and the parent drug peaked between 3 to 8 hours.[1] this compound exhibits significant protein binding, with approximately 75% of the drug reversibly bound to human plasma proteins.[1] Notably, concentrations of this compound in saliva were observed to be 10-50% higher than those in serum.[1] An interesting characteristic is the slightly higher measurement of radioactivity in red blood cells (about 15% more) compared to plasma.[1]

Elimination

This compound has a long elimination half-life, ranging from 25 to 37 hours. The primary route of elimination for the administered radioactivity is via urine, accounting for approximately 80% of the dose, while the remaining 20% is eliminated in the feces. The radioactivity was detectable in excreta for 10 to 12 days post-administration.

Metabolism

This compound is extensively metabolized in humans, with approximately 60% of an administered dose undergoing biotransformation. In vitro studies have indicated the involvement of the Cytochrome P450 3A (CYP3A) enzyme system in its metabolism.

Metabolic Pathways

The major metabolic pathway for this compound is a stereoselective N-oxidation, leading to the formation of 8-alpha-methyl, 8-beta-oxo this compound, also known as this compound N-oxide. Other identified metabolic routes include N-demethylation and hydroxylation.

Metabolite Profile

In serum, the parent this compound compound constitutes about 85% of the radioactivity. The major metabolite, this compound-N-oxide, accounts for approximately 10%, while N-desmethyl-zatosetron and 3-hydroxy-zatosetron each represent 2-3% of the serum radioactivity. The distribution of these metabolites varies in the excreta.

Quantitative Data Summary

The following tables summarize the key quantitative data on the pharmacokinetics and disposition of this compound and its metabolites in humans.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Males

| Parameter | Value | Reference |

| Dose | 46.2 mg (oral) | |

| Tmax (Time to Peak Concentration) | 3 - 8 hours | |

| t1/2 (Elimination Half-life) | 25 - 37 hours | |

| Protein Binding | ~75% |

Table 2: Distribution of this compound and its Metabolites in Serum

| Compound | Percentage of Radioactivity | Reference |

| This compound | ~85% | |

| This compound-N-oxide | ~10% | |

| N-desmethyl-zatosetron | 2 - 3% | |

| 3-hydroxy-zatosetron | 2 - 3% |

Table 3: Excretion of Radioactivity and Distribution of this compound and Metabolites in Excreta

| Excretion Route | Total Radioactivity (% of Dose) | Compound | Percentage of Radioactivity in Excreta | Reference |

| Urine | ~80% | Unchanged this compound | ~45% | |

| This compound N-oxide | ~35% | |||

| N-desmethyl-zatosetron | ~10% | |||

| 3-hydroxy-zatosetron | ~5% | |||

| Feces | ~20% | Unchanged this compound | ~30% | |

| N-desmethyl-zatosetron | ~70% |

Experimental Protocols

The primary human pharmacokinetic data for this compound was obtained from a disposition study involving a single oral dose of [14C]this compound.

Study Design

The study was conducted in five healthy male subjects who received a single oral dose of 46.2 mg of [14C]this compound.

Sample Collection and Analysis

Serum, saliva, urine, and feces were collected at various time points following drug administration. The total radioactivity in the samples was measured to determine the extent of absorption and the routes and rates of excretion. The concentrations of this compound and its metabolites were quantified to characterize the metabolic profile.

Conclusion

This compound is characterized by a relatively slow absorption and a long elimination half-life in humans. It undergoes extensive metabolism, primarily through N-oxidation, with renal excretion being the main route of elimination for the drug and its metabolites. The detailed pharmacokinetic and metabolic data presented in this guide provide a solid foundation for professionals involved in the research and development of this compound and related compounds.

References

Zatosetron: A Comprehensive Technical Guide on its Potential Therapeutic Applications in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zatosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that has been investigated for its therapeutic potential in a range of central nervous system (CNS) disorders. This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacokinetic profile, and the preclinical and clinical evidence supporting its exploration in CNS conditions such as anxiety and schizophrenia. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic therapies.[1][2] However, the distribution of these receptors in key areas of the central nervous system has prompted investigation into their role in a broader range of neurological and psychiatric conditions.[3][4] this compound (formerly LY277359) emerged as a highly selective and potent antagonist of the 5-HT3 receptor with a long duration of action.[5] Its potential utility has been explored in several CNS disorders, including anxiety, schizophrenia, and dementia. This guide synthesizes the available scientific literature on this compound, focusing on the foundational science that underpins its potential therapeutic applications.

Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism of the 5-HT3 receptor. The binding of serotonin to the 5-HT3 receptor normally opens a non-selective cation channel, leading to rapid, transient depolarization of the neuron. This compound blocks this action, thereby modulating neurotransmission in serotonergic pathways.

The antagonism of 5-HT3 receptors can indirectly influence other neurotransmitter systems. For instance, 5-HT3 receptors are known to modulate the release of dopamine and acetylcholine in various brain regions. By blocking these receptors, this compound can lead to downstream effects on these crucial neurotransmitter systems, which are implicated in the pathophysiology of numerous CNS disorders.

Pharmacokinetic Profile

The disposition of this compound has been studied in humans, revealing key pharmacokinetic parameters.

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 3-8 hours (oral) | |

| Half-life (t1/2) | 25-37 hours | |

| Protein Binding | ~75% (in human plasma) | |

| Metabolism | Primarily N-oxidation to this compound N-oxide. Also N-desmethylation and hydroxylation. | |

| Excretion | ~80% in urine, ~20% in feces |

Potential Therapeutic Uses in CNS Disorders

Anxiety Disorders

The anxiolytic potential of 5-HT3 receptor antagonists has been a significant area of research. Preclinical studies have demonstrated the efficacy of these agents in various animal models of anxiety.

A pilot clinical study investigated the efficacy and safety of this compound in patients with generalized anxiety disorder. While the study did not achieve statistical significance, a trend towards a greater reduction in anxiety symptoms was observed with this compound compared to placebo. The doses of 0.2 mg and 1 mg showed the highest response rates.

Table 1: Key Findings from a Pilot Study of this compound in Anxiety

| Treatment Group | N | Mean Baseline HAM-A Score | Mean Change from Baseline | Response Rate (%) |

| Placebo | 10 | 23.8 | -6.4 | 30 |

| This compound 0.2 mg | 11 | 24.5 | -9.0 | 45 |

| This compound 1 mg | 11 | 25.5 | -9.6 | 45 |

| This compound 5 mg | 11 | 24.4 | -7.5 | 36 |

HAM-A: Hamilton Anxiety Rating Scale

Schizophrenia

The rationale for using 5-HT3 receptor antagonists in schizophrenia stems from the complex interplay between the serotonergic and dopaminergic systems. Specifically, this compound has been shown to decrease the number of spontaneously active A10 dopamine neurons, which is a characteristic of some atypical antipsychotic drugs. This effect was observed at low doses and was not reversed by apomorphine, suggesting a unique mechanism of action compared to other 5-HT3 antagonists.

Table 2: Preclinical Efficacy of this compound

| Parameter | Value | Reference |

| ED50 (in vivo, rat) | 0.86 µg/kg i.v. (antagonism of 5-HT-induced bradycardia) | |

| Oral Efficacy (rat) | Long-lasting antagonism at 30 µg/kg |

Experimental Protocols

Antagonism of 5-HT-Induced Bradycardia in Anesthetized Rats

This in vivo assay is a classic method for determining the potency and duration of action of 5-HT3 receptor antagonists.

-

Animals: Male Sprague-Dawley rats.

-

Anesthesia: Urethane or a similar long-acting anesthetic.

-

Procedure:

-

The jugular vein and carotid artery are cannulated for drug administration and blood pressure/heart rate monitoring, respectively.

-

A baseline heart rate is established.

-

Serotonin (5-HT) is administered intravenously to induce a transient bradycardia (the Bezold-Jarisch reflex).

-

This compound or vehicle is administered intravenously or orally.

-

The ability of this compound to block the 5-HT-induced bradycardia is measured at various time points.

-

-

Endpoint: The dose of this compound required to reduce the 5-HT-induced bradycardic response by 50% (ED50) is calculated.

Human Clinical Trial for Anxiety

-

Study Design: Double-blind, parallel, placebo-controlled pilot study.

-

Participants: 43 patients aged 18-65 with a Hamilton Rating Scale for Anxiety (HAM-A) score >17.

-

Treatment: Patients were randomized to receive a fixed oral dose of 0.2, 1, or 5 mg of this compound, or placebo, for 4 weeks. This was followed by a 2-week placebo phase.

-

Primary Efficacy Measure: Change in HAM-A scores from baseline to endpoint.

-

Secondary Efficacy Measures: HAM-A Psychic and Somatic subscales, Symptom Checklist-90, Montgomery-Asberg Depression Rating Scale, and Clinical Global Impressions Scale subscales.

-

Safety Assessments: Adverse events, vital signs, electrocardiographic findings, and laboratory analytes were monitored.

Signaling Pathways

The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a direct influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization and the generation of an excitatory postsynaptic potential. The signaling cascade is rapid and does not typically involve second messengers in the same way as G-protein coupled receptors.

Conclusion

This compound is a well-characterized, potent, and selective 5-HT3 receptor antagonist. While its clinical development for CNS disorders did not progress to market approval, the preclinical and early clinical data provide valuable insights into the role of the 5-HT3 receptor in anxiety and psychosis. The unique modulatory effect of this compound on the A10 dopamine system suggests that it may have a distinct neuropharmacological profile compared to other "setrons". Further research into the nuances of 5-HT3 receptor pharmacology and its interaction with other neurotransmitter systems could uncover new therapeutic avenues for complex CNS disorders. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound and other 5-HT3 receptor modulators.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 2. List of 5HT3 receptor antagonists (5hydroxytryptamine receptor antagonists) - Drugs.com [drugs.com]

- 3. Preclinical and clinical pharmacology of the 5-HT3 receptor antagonists | Semantic Scholar [semanticscholar.org]

- 4. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]

- 5. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Zatosetron Administration Protocol for Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatosetron is a potent and selective 5-HT₃ receptor antagonist.[1] The serotonin 5-HT₃ receptors are ligand-gated ion channels located on neurons in the central and peripheral nervous systems. Their activation by serotonin leads to rapid neuronal depolarization. This compound, by blocking these receptors, is investigated for its potential therapeutic effects, including antiemetic and anxiolytic properties. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in various rodent models.

Mechanism of Action: 5-HT₃ Receptor Antagonism

Serotonin (5-HT), upon binding to the 5-HT₃ receptor, triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ ions and a subsequent depolarization of the neuron. This rapid excitatory neurotransmission is implicated in various physiological processes, including emesis and anxiety. This compound acts as a competitive antagonist at the 5-HT₃ receptor, preventing serotonin from binding and thereby inhibiting the downstream signaling cascade. This blockade of neuronal depolarization is the primary mechanism underlying its pharmacological effects.

Quantitative Data Summary

The following tables summarize the administration protocols and key findings for this compound in different rodent models.

Table 1: this compound Administration for Antiemetic Effects in Rodent Models

| Parameter | Details | Reference |

| Animal Model | Cisplatin-induced emesis in rats (pica model) | [2][3] |

| Compound | This compound maleate | [1] |

| Dosage | 0.03 mg/kg (oral) | [1] |

| Administration Route | Oral gavage (p.o.) or Intravenous (i.v.) | |

| Vehicle | Water, Saline, or 0.5% Carboxymethylcellulose (CMC) | |

| Frequency | Single dose administered prior to cisplatin | |

| Key Findings | Potent antagonist of 5-HT-induced bradycardia (an indicator of 5-HT₃ receptor blockade) with an ED₅₀ of 0.86 µg/kg i.v. in rats. Low oral doses (30 µg/kg) produced long-lasting antagonism for over 6 hours. |

Table 2: this compound Administration for Anxiolytic Effects in Rodent Models

| Parameter | Details | Reference |

| Animal Model | Elevated Plus Maze (EPM) in rats | |

| Compound | This compound | |

| Dosage | 0.2 - 1 mg/kg (human dose, rodent equivalent to be calculated) | |

| Administration Route | Intraperitoneal (i.p.) or Oral gavage (p.o.) | |

| Vehicle | Saline or 0.5% Carboxymethylcellulose (CMC) | |

| Frequency | Single dose administered 30 minutes prior to testing | |

| Key Findings | Studies on other 5-HT₃ antagonists like ondansetron (0.05-0.5 mg/kg) have shown anxiolytic effects in the EPM. A pilot study in humans suggested potential anxiolytic effects of this compound at 0.2 and 1 mg doses. |

Table 3: this compound Administration for Cognitive Enhancement in Rodent Models

| Parameter | Details | Reference |

| Animal Model | Novel Object Recognition (NOR) test in mice | |

| Compound | This compound | |

| Dosage | Effective doses for other nootropics range from 0.1 to 10 mg/kg. Specific dose-ranging studies for this compound in this model are required. | |

| Administration Route | Intraperitoneal (i.p.) or Oral gavage (p.o.) | |

| Vehicle | Saline or 0.5% Carboxymethylcellulose (CMC) | |

| Frequency | Single dose administered 30-60 minutes prior to the training phase | |

| Key Findings | 5-HT₃ receptor antagonists have been implicated in modulating cognitive processes. Further investigation is needed to determine the efficacy of this compound in this paradigm. |

Experimental Protocols

Cisplatin-Induced Emesis (Pica Model) in Rats

This protocol details the induction of pica (the consumption of non-nutritive substances, an analogue of emesis in rodents) and subsequent treatment with this compound.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., sterile water for injection)

-

Cisplatin (6 mg/kg)

-

Kaolin (food-grade)

-

Standard rat chow

-

Metabolic cages

Procedure:

-

Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate. Provide ad libitum access to water, standard chow, and a pre-weighed amount of kaolin.

-

Baseline Measurement: Measure daily consumption of chow and kaolin for 3 days to establish a baseline.

-

Drug Administration: On the test day, administer this compound (e.g., 0.03 mg/kg, p.o.) or vehicle 30-60 minutes prior to cisplatin administration.

-

Induction of Pica: Administer cisplatin (6 mg/kg, i.p.) to induce pica.

-

Post-Injection Monitoring: For the next 48-72 hours, measure and record the consumption of kaolin and standard chow at regular intervals (e.g., every 24 hours).

-

Data Analysis: Compare the kaolin consumption in the this compound-treated group to the vehicle-treated group. A significant reduction in kaolin intake in the treated group indicates an antiemetic effect.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rats

This protocol describes the use of the EPM to assess the anxiolytic potential of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Elevated Plus Maze apparatus

-

Video tracking software

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 1 hour before the experiment. The room should be dimly lit.

-

Drug Administration: Administer this compound (dose range to be determined, e.g., 0.1-1 mg/kg, i.p.) or vehicle 30 minutes before placing the rat on the maze.

-

EPM Test: Place the rat in the center of the EPM, facing one of the open arms.

-

Recording: Allow the rat to explore the maze for 5 minutes. Record the session using a video camera positioned above the maze.

-

Data Analysis: Use video tracking software to score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

References

- 1. This compound, a potent, selective, and long-acting 5HT3 receptor antagonist: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the various phases of cisplatin-induced emesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Zatosetron Activity Using a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatosetron (LY-277,359) is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization.[2] This mechanism is implicated in various physiological processes, including nausea and vomiting. As a 5-HT3 receptor antagonist, this compound blocks this ion flux, making it a compound of interest for therapeutic applications such as antiemetic and anxiolytic treatments.[1]

These application notes provide a detailed protocol for a cell-based functional assay to determine the antagonist activity of this compound on the 5-HT3 receptor. The described method is a fluorescence-based membrane potential assay, a robust and high-throughput compatible technique for studying ion channel modulation.

Principle of the Assay

This assay utilizes a fluorescent dye that is sensitive to changes in cell membrane potential. In its resting state, the cell maintains a negative membrane potential. Upon activation of the 5-HT3 receptor by an agonist (e.g., serotonin), the influx of positive ions causes depolarization of the cell membrane. This change in membrane potential is detected by an increase in the fluorescence intensity of the dye. When a 5-HT3 receptor antagonist like this compound is present, it will block the action of the agonist, thereby inhibiting the change in membrane potential and the corresponding increase in fluorescence. The potency of the antagonist can be quantified by measuring the concentration-dependent inhibition of the agonist-induced fluorescence signal.

Data Presentation

| Compound | Target | Assay Type | Cell Line | Agonist | IC50 |

| This compound | 5-HT3 Receptor | Membrane Potential Assay | HEK293 (expressing 5-HT3R) | Serotonin | Data not available |

| Ondansetron | 5-HT3 Receptor | Membrane Potential Assay | HEK293 (expressing 5-HT3R) | Serotonin | ~3 nM |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT3A receptor (or other suitable cell lines like CHO-K1, NCB-20).

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

-